molecular formula C10H7NO2 B1360874 5-(Furan-2-yl)nicotinaldehyde CAS No. 887973-61-7

5-(Furan-2-yl)nicotinaldehyde

Cat. No. B1360874
CAS RN: 887973-61-7
M. Wt: 173.17 g/mol
InChI Key: NHNONBSKOMTGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H7NO2 . It is a derivative of furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of furan derivatives has been reported in various studies. For instance, a protocol for the one-step synthesis of a similar compound, furan-2-carbaldehyde, in quantitative yield using adapted Vilsmeier conditions has been described . The product was characterized by 1H-,2H-,13C-NMR-, as well as IR and Raman spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques have been used to characterize and analyze furan derivatives .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, the hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl has been reported, which allows for stable bio-orthogonal proximity-induced ligation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar furan derivatives. For instance, furan (C4H4O) is a volatile, heterocyclic, and carcinogenic chemical compound occurring in a wide range of thermally processed foods .

Scientific Research Applications

Antiprotozoal Activity

5-(Furan-2-yl)nicotinaldehyde derivatives have been explored for their potential in treating protozoal infections. A study by Ismail et al. (2003) synthesized compounds from this chemical group, exhibiting significant in vitro and in vivo activity against Trypanosoma and Plasmodium species, indicating potential as antiprotozoal agents (Ismail et al., 2003).

Biobased Building Blocks

The transformation of 5-hydroxymethylfurfural (HMF), a derivative of this compound, into furan carboxylic acids has been studied for its application in the pharmaceutical and polymer industries. Jia et al. (2019) demonstrated a dual-enzyme cascade system for synthesizing these acids, showcasing the potential of furan derivatives as biobased building blocks (Jia et al., 2019).

Synthesis of Deuterium-Labelled Compounds

Research by Ismail and Boykin (2004) focused on synthesizing deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, which is derived from this compound. Such labelled compounds are valuable in pharmacological and chemical studies for tracking and analyzing chemical reactions and pathways (Ismail & Boykin, 2004).

Fluorescent Probes in Nucleic Acids

Greco and Tor (2007) explored the use of furan derivatives in developing fluorescent probes for nucleic acids. Their study synthesized modified nucleoside analogues, including derivatives of this compound, demonstrating their potential in biological imaging and molecular biology studies (Greco & Tor, 2007).

Antioxidant Agents

Prabakaran et al. (2021) synthesized novel chalcone derivatives, including those with this compound structures, which exhibited potent antioxidant properties. This highlights the compound's potential in developing new antioxidant agents (Prabakaran et al., 2021).

Future Directions

The use of furan derivatives is an important branch of green and sustainable chemistry. They have the potential to be applied to biologically relevant molecules or environments . The synthesis of C6-furanics inside living cells using natural metabolism, as well as further transformations to a variety of functionalized products, is a novel opportunity .

Biochemical Analysis

Biochemical Properties

5-(Furan-2-yl)nicotinaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial enzymes and disrupting their normal function . Additionally, this compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of protein tyrosine kinases, which play a critical role in cell signaling and growth . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antibacterial and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of enzymes involved in the glycolytic pathway, leading to a decrease in ATP production and an increase in reactive oxygen species . Additionally, this compound can affect the levels of key metabolites, such as glucose and lactate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been shown to localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can be found in the nucleus, where it can modulate gene expression and cell signaling pathways .

properties

IUPAC Name

5-(furan-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNONBSKOMTGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646983
Record name 5-(Furan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887973-61-7
Record name 5-(2-Furanyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887973-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.